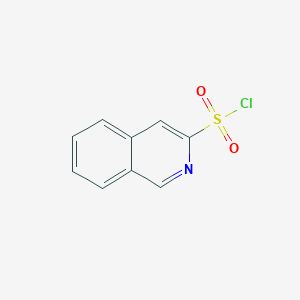

Isoquinoline-3-sulfonyl chloride

Vue d'ensemble

Description

Isoquinoline-3-sulfonyl chloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is used as an intermediate in organic synthesis and has garnered attention for its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-sulfonyl chloride typically involves the sulfonylation of isoquinoline. One common method includes the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the isoquinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to handle the reagents and control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Isoquinoline-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used under appropriate conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Coupled Products: Formed in coupling reactions, leading to the formation of complex organic molecules.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoquinoline-3-sulfonyl chloride plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. It is utilized in the development of drugs targeting various medical conditions, including cancer, cardiovascular diseases, and neurological disorders.

Case Study: Anticancer Agents

Recent studies have highlighted the synthesis of isoquinoline derivatives that exhibit potent anticancer activity. For instance, isoquinoline-3-sulfonyl derivatives have been tested for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Bioconjugation Techniques

The compound is employed in bioconjugation processes, which are essential for drug delivery systems. This compound facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the efficacy of therapeutic agents.

Application Example: Targeted Drug Delivery

In targeted drug delivery systems, this compound is used to conjugate drugs with antibodies or other targeting moieties. This approach improves the specificity and reduces side effects by directing the drug to the intended site of action .

Fluorescent Probes

This compound is also utilized in the development of fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes and studying biological interactions at a molecular level.

Research Insight: Imaging Techniques

Fluorescent probes derived from this compound have been successfully applied in live-cell imaging studies, allowing researchers to track cellular dynamics and interactions in real-time .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances in complex mixtures. Its reactivity allows for the formation of stable derivatives that can be easily analyzed.

Data Table: Applications in Analytical Methods

| Application Area | Methodology Used | Key Findings |

|---|---|---|

| Detection of Amines | Derivatization with ISQC | Enhanced sensitivity and selectivity in assays |

| Quantification | HPLC with isoquinoline derivatives | Improved accuracy in measuring drug concentrations |

Material Science

The compound is also applied in material science for developing new materials, particularly functional polymers with specific properties suited for industrial applications.

Example: Functional Polymers

Research has demonstrated that polymers synthesized using this compound exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and composites .

Mécanisme D'action

The mechanism of action of isoquinoline-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Isoquinoline-3-sulfonyl chloride can be compared with other sulfonyl chlorides and isoquinoline derivatives:

Similar Compounds:

Uniqueness: this compound is unique due to its specific position of the sulfonyl chloride group on the isoquinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Activité Biologique

Isoquinoline-3-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies, including in vitro and in silico research, and highlighting its potential therapeutic applications.

This compound is synthesized from isoquinoline derivatives through sulfonation reactions. The sulfonyl chloride functional group enhances the reactivity of the molecule, making it a valuable intermediate in drug development. Its structural characteristics allow for modifications that can influence biological activity.

Antiviral Activity

Recent studies have indicated that compounds related to isoquinoline structures exhibit significant antiviral properties. For instance, derivatives have shown inhibitory effects against SARS-CoV-2, with docking studies revealing strong interactions with the viral main protease (3CLpro) . This suggests that this compound may possess similar antiviral potential.

Anticancer Properties

Isoquinoline derivatives have been extensively studied for their anticancer activities. In vitro evaluations demonstrated that certain isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 20 nM against breast cancer cell lines . The mechanism of action often involves interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Activity

Isoquinoline derivatives, including sulfonyl chlorides, have also demonstrated antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential as antibacterial agents . The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline scaffold can enhance antimicrobial efficacy.

Table 1: Summary of Biological Activities of Isoquinoline Derivatives

| Activity | Cell Line/Organism | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | 8.70 μM | Inhibition of viral protease |

| Anticancer | MCF-7 (Breast Cancer) | 20 nM | Tubulin polymerization interference |

| Antimicrobial | E. coli | 15 μM | Cell wall synthesis inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in target proteins, inhibiting their function.

- Interference with Cellular Processes : Compounds may disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Antiviral Mechanisms : Similar compounds have been shown to interfere with viral replication at early stages by inhibiting key viral proteins.

Propriétés

IUPAC Name |

isoquinoline-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPBXCYNZXJSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.